molecular formula C9H8N2O4 B2485687 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 85160-82-3

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2485687
CAS No.: 85160-82-3
M. Wt: 208.173
InChI Key: KBLXGQKTRWROCS-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-Methyl-7-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one: Known for its unique nitro group which imparts specific reactivity.

    2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, affecting its reactivity and applications.

Properties

IUPAC Name

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLXGQKTRWROCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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